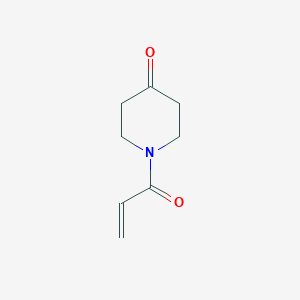
3-(2,6-Dimethylphenyl)phenol
Vue d'ensemble
Description
3-(2,6-Dimethylphenyl)phenol is an organic compound characterized by the presence of a phenol group attached to a benzene ring, which is further substituted with two methyl groups at the 2 and 6 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-Dimethylphenyl)phenol typically involves the methylation of phenol. This process can be carried out by contacting gaseous phenol and methanol at elevated temperatures in the presence of a solid acid catalyst . The reaction can be represented as follows: [ \text{C}_6\text{H}_5\text{OH} + 2 \text{CH}_3\text{OH} \rightarrow (\text{CH}_3)_2\text{C}_6\text{H}_3\text{OH} + 2 \text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, the production of this compound involves the use of fluidized bed reactors with iron-chromium mixed oxide catalysts. This method ensures high purity and yield of the product .
Analyse Des Réactions Chimiques
Types of Reactions
3-(2,6-Dimethylphenyl)phenol undergoes various chemical reactions, including:
Oxidation: This compound is susceptible to oxidative coupling, leading to the formation of polymers and dimers.
Amination: Reaction with ammonia results in the formation of 2,6-dimethylaniline.
Common Reagents and Conditions
Oxidation: Catalysts such as copper or palladium are commonly used in oxidative coupling reactions.
Substitution: Acid catalysts are employed in condensation reactions.
Amination: Ammonia is used as a reagent in the amination process.
Major Products Formed
Polymers and Dimers: Formed through oxidative coupling.
Tetramethylbisphenol A: Produced via acid-catalyzed condensation.
2,6-Dimethylaniline: Resulting from amination with ammonia.
Applications De Recherche Scientifique
3-(2,6-Dimethylphenyl)phenol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-(2,6-Dimethylphenyl)phenol involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . The compound’s phenolic structure allows it to participate in redox reactions, which can lead to the generation of reactive oxygen species that further contribute to its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dimethylphenol: Shares a similar structure but lacks the additional phenyl group.
2,3-Dimethylphenol: Another isomer with methyl groups at different positions.
Tetramethylbisphenol A: A derivative formed through condensation reactions involving 3-(2,6-Dimethylphenyl)phenol.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its ability to undergo various reactions and form valuable products makes it a versatile compound in both research and industrial applications.
Propriétés
IUPAC Name |
3-(2,6-dimethylphenyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O/c1-10-5-3-6-11(2)14(10)12-7-4-8-13(15)9-12/h3-9,15H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWYFGPJCFHOXMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C2=CC(=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-[(4-Methylpiperazin-1-yl)sulfonyl]benzohydrazide](/img/structure/B3387207.png)
![N-[4-(2-chloroacetyl)phenyl]butanamide](/img/structure/B3387209.png)

![2-({[(3,5-Dichlorophenyl)carbamoyl]methyl}sulfanyl)benzoic acid](/img/structure/B3387244.png)
![4-chloro-2-pyridin-3-yl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B3387247.png)


![3-[(5-Ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]propanoic acid](/img/structure/B3387268.png)


